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Compound of Interest

Compound Name: 2-Ethylaniline

Cat. No.: B167055 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
ethylaniline, a key intermediate in the synthesis of various dyes, pharmaceuticals, and

agrochemicals. The document is intended for researchers, scientists, and professionals in drug

development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR

spectral data for 2-ethylaniline.

¹H NMR Data
The ¹H NMR spectrum of 2-ethylaniline exhibits characteristic signals for the aromatic protons,

the amino group protons, and the protons of the ethyl substituent. The chemical shifts (δ) are

reported in parts per million (ppm) relative to a standard reference.
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Proton Assignment Chemical Shift (ppm) Multiplicity
Coupling Constant

(J) in Hz

H-6 ~7.04 d ~7.5

H-4 ~7.00 t ~7.7

H-5 ~6.71 t ~7.4

H-3 ~6.61 d ~7.8

-NH₂ ~3.47 s -

-CH₂- ~2.46 q ~7.6

-CH₃ ~1.22 t ~7.6

s = singlet, d = doublet, t = triplet, q = quartet

¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Chemical Shift (ppm)

C-1 (C-NH₂) ~144.8

C-2 (C-CH₂CH₃) ~129.8

C-6 ~127.1

C-4 ~126.8

C-5 ~118.6

C-3 ~115.2

-CH₂- ~24.0

-CH₃ ~13.6

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The table below lists the characteristic IR absorption bands

for 2-ethylaniline.

Wavenumber (cm⁻¹) Vibration Functional Group Intensity

3430 - 3350 N-H stretch Primary Amine (-NH₂) Medium (two bands)

3050 - 3010 C-H stretch Aromatic Medium

2965 - 2850 C-H stretch Aliphatic (-CH₂-, -CH₃) Strong

1620 - 1580 N-H bend Primary Amine (-NH₂) Strong

1600, 1490 C=C stretch Aromatic Ring Medium

1465 C-H bend Aliphatic (-CH₂) Medium

1375 C-H bend Aliphatic (-CH₃) Medium

1270 - 1250 C-N stretch Aromatic Amine Strong

750 C-H out-of-plane bend
ortho-disubstituted

Aromatic
Strong

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of 2-
ethylaniline shows a molecular ion peak and several characteristic fragment ions.[1]

m/z
Relative Intensity

(%)
Fragment Ion Proposed Structure

121 45.5 [C₈H₁₁N]⁺• Molecular Ion

106 100.0 [C₇H₈N]⁺ [M - CH₃]⁺

77 10.6 [C₆H₅]⁺ Phenyl cation

Experimental Protocols
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The following are general experimental protocols for acquiring the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of 2-ethylaniline for ¹H NMR and 50-100 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃) in a clean, dry NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

IR Spectroscopy
Sample Preparation (Liquid Film):

Place a drop of neat 2-ethylaniline onto a salt plate (e.g., NaCl or KBr).

Place a second salt plate on top of the first to create a thin liquid film.

Ensure there are no air bubbles trapped between the plates.

Data Acquisition:
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Place the salt plates in the sample holder of the IR spectrometer.

Acquire a background spectrum of the empty spectrometer.

Acquire the IR spectrum of the 2-ethylaniline sample. The spectrum is typically recorded

from 4000 to 400 cm⁻¹.

Mass Spectrometry
Sample Introduction:

For a volatile liquid like 2-ethylaniline, direct injection via a heated probe or gas

chromatography (GC) coupling is common.

If using GC-MS, a dilute solution of 2-ethylaniline in a suitable solvent (e.g.,

dichloromethane or hexane) is injected into the GC.

Data Acquisition (Electron Ionization - EI):

The sample is introduced into the ion source of the mass spectrometer.

The molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce

ionization and fragmentation.

The resulting positive ions are accelerated and separated by the mass analyzer.

A mass spectrum is generated by plotting the relative abundance of ions against their mass-

to-charge ratio (m/z).

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound such as 2-ethylaniline.
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Caption: General workflow for spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. massbank.eu [massbank.eu]

To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethylaniline: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b167055?utm_src=pdf-body-img
https://www.benchchem.com/product/b167055?utm_src=pdf-custom-synthesis
https://massbank.eu/MassBank/RecordDisplay?id=MSBNK-Fac_Eng_Univ_Tokyo-JP009538
https://www.benchchem.com/product/b167055#spectroscopic-data-of-2-ethylaniline-nmr-ir-ms
https://www.benchchem.com/product/b167055#spectroscopic-data-of-2-ethylaniline-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167055?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b167055#spectroscopic-data-of-2-ethylaniline-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b167055#spectroscopic-data-of-2-ethylaniline-nmr-ir-ms
https://www.benchchem.com/product/b167055#spectroscopic-data-of-2-ethylaniline-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b167055?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167055?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

